Moringin

描述

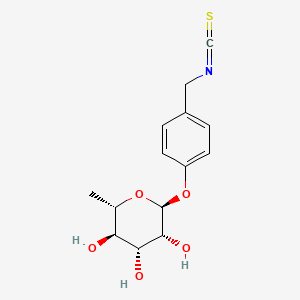

山葵酰胺,也称为4-[(α-L-鼠李糖氧基)苄基]异硫氰酸酯,是一种从辣木(Moringa oleifera)中提取的稳定的异硫氰酸酯。这种热带植物,通常被称为“奇迹树”,广泛用于传统医学和作为食物补充剂。 山葵酰胺以其生物活性而闻名,包括降血糖、抗菌、抗癌和止痛作用 .

准备方法

合成路线和反应条件: 山葵酰胺通常通过其芥子油苷前体,葡萄糖山葵酰胺的酶促转化获得。该过程涉及酶黑芥子酶,它催化葡萄糖山葵酰胺水解生成山葵酰胺。 该反应可以在温和条件下进行,通常在室温和中性pH值下 .

工业生产方法: 山葵酰胺的工业生产涉及从辣木叶或种子中提取葡萄糖山葵酰胺,然后进行酶促转化。提取过程使用极性逐渐增加的溶剂,如己烷、乙醚、二氯甲烷和乙醇,以获得不同的提取物。 然后用黑芥子酶处理富含葡萄糖山葵酰胺的提取物,生产山葵酰胺 .

化学反应分析

Enzymatic Hydrolysis of Glucomoringin to this compound

This compound is synthesized via myrosinase-catalyzed hydrolysis of its glucosinolate precursor, glucothis compound (4-(α-L-rhamnopyranosyloxy)benzyl glucosinolate). This reaction occurs in plant tissues upon cellular damage, releasing this compound and glucose:

-

Mechanism : Hydrolysis involves cleavage of the thioglucose bond, followed by a Lossen rearrangement to form the isothiocyanate group .

-

Structural Confirmation :

Reaction with Cysteine and Hydrogen Sulfide (H2_22S) Release

This compound reacts with cysteine via nucleophilic attack, forming adducts that release HS through intramolecular cyclization :

-

Key Steps :

-

Product Distribution :

Pathway Major Products HS Yield Cyclization Raphanusamic Acid, Organic Amine Low Direct Decomposition HS, Dihydrothiazole Derivatives High

This compound releases HS more slowly than benzyl isothiocyanate, correlating with its higher cytotoxicity (IC = 9.2 µg/mL in HeLa cells) .

Interaction with TRPA1 Ion Channels

This compound activates the transient receptor potential ankyrin 1 (TRPA1) channel through covalent modification of cysteine residues :

-

Key Findings :

-

Desensitization : Pre-incubation with this compound (50 µM) completely inhibits subsequent AITC-induced TRPA1 activation .

Oxidative and Metabolic Reactions

This compound’s isothiocyanate group participates in redox reactions, influencing its antimicrobial and anticancer effects:

Stability and Degradation

This compound exhibits greater stability than volatile isothiocyanates (e.g., AITC) due to its rhamnose moiety :

科学研究应用

Pharmacological Applications

1.1 Anticancer Properties

Moringin has been extensively studied for its anticancer effects. Research indicates that it inhibits the proliferation of various cancer cell lines and induces apoptosis. For instance, one study found that this compound effectively reduced the viability of cancer cells and modulated several signaling pathways involved in tumor growth and metastasis .

1.2 Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes, making it a potential therapeutic agent for inflammatory diseases. In vitro studies have demonstrated that this compound can reduce inflammation markers in various cell types .

1.3 Neuroprotective Effects

Recent studies have highlighted this compound's neuroprotective capabilities. It has been shown to promote differentiation in stem cells towards neuronal lineages, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's . this compound treatment has been linked to improved neuronal survival and function under stress conditions, indicating its role in neuroprotection.

Microbiological Applications

2.1 Antimicrobial Activity

This compound exhibits strong antimicrobial properties against various pathogens, including bacteria and fungi. A study reported that this compound effectively inhibited Listeria monocytogenes with a minimum inhibitory concentration (MIC) of 400 μM, demonstrating its potential as a natural antimicrobial agent . The mechanism involves damaging the cell wall integrity and disrupting metabolic processes within microbial cells.

2.2 Mechanism of Action

The antimicrobial action of this compound is attributed to its ability to induce oxidative stress and interfere with energy metabolism in bacteria. Transcriptomic analyses revealed significant alterations in gene expression related to cell wall biosynthesis and oxidative stress response upon this compound treatment .

Table 1: Summary of Key Studies on this compound

作用机制

山葵酰胺通过多个分子靶点和途径发挥作用:

TRPA1离子通道: 山葵酰胺是TRPA1离子通道的有效激动剂,该通道参与伤害性感觉功能和疼痛状态.

JAK/STAT信号通路: 山葵酰胺抑制JAK/STAT信号通路,该通路在癌症和免疫疾病中经常被上调.

氧化应激: 山葵酰胺在细菌细胞中诱导氧化应激,导致细胞死亡.

相似化合物的比较

山葵酰胺与其他异硫氰酸酯,如十字花科蔬菜中发现的萝卜硫素进行比较。 这两种化合物都具有化学预防和药用特性,但山葵酰胺对某些信号通路,如JAK/STAT通路显示出更强的抑制作用 .

类似化合物:

萝卜硫素: 存在于十字花科蔬菜中,以其抗癌特性而闻名。

烯丙基异硫氰酸酯: 存在于芥末和辣根中,以其抗菌特性而闻名。

苯乙基异硫氰酸酯: 存在于西洋菜中,以其抗癌特性而闻名.

山葵酰胺以其生物活性特性的独特组合及其对特定分子靶点的强大影响而脱颖而出,使其成为进一步研究和应用的宝贵化合物。

属性

IUPAC Name |

2-[4-(isothiocyanatomethyl)phenoxy]-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5S/c1-8-11(16)12(17)13(18)14(19-8)20-10-4-2-9(3-5-10)6-15-7-21/h2-5,8,11-14,16-18H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZIHHJTZPNRCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)CN=C=S)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxybenzyl isothiocyanate rhamnoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

73255-40-0 | |

| Record name | 4-Hydroxybenzyl isothiocyanate rhamnoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

74 °C | |

| Record name | 4-Hydroxybenzyl isothiocyanate rhamnoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。